molecular formula C10H12N2O B12827513 6-Propoxy-1H-benzo[d]imidazole

6-Propoxy-1H-benzo[d]imidazole

Cat. No.: B12827513
M. Wt: 176.21 g/mol
InChI Key: ODUZTYPOZMJGGM-UHFFFAOYSA-N
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Description

6-Propoxy-1H-benzo[d]imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a propoxy group attached to the sixth position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Propoxy-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-phenylenediamine with propoxy-substituted carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often involve heating the mixture to promote cyclization and formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Propoxy-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Dihydro-6-Propoxy-1H-benzo[d]imidazole.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Propoxy-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Propoxy-1H-benzo[d]imidazole varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can include DNA synthesis, protein kinases, and other critical cellular processes.

Comparison with Similar Compounds

    1H-Benzimidazole: The parent compound without the propoxy group.

    2-Methyl-1H-benzimidazole: A methyl-substituted derivative.

    5,6-Dimethyl-1H-benzimidazole: A dimethyl-substituted derivative.

Uniqueness: 6-Propoxy-1H-benzo[d]imidazole is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to other benzimidazole derivatives.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

6-propoxy-1H-benzimidazole

InChI

InChI=1S/C10H12N2O/c1-2-5-13-8-3-4-9-10(6-8)12-7-11-9/h3-4,6-7H,2,5H2,1H3,(H,11,12)

InChI Key

ODUZTYPOZMJGGM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)N=CN2

Origin of Product

United States

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